molecular formula C11H19N3OS B14783410 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide

2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide

Cat. No.: B14783410
M. Wt: 241.36 g/mol
InChI Key: JFWUQFSBTOCEMI-UHFFFAOYSA-N
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Description

2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring precursor, which is then functionalized to introduce the amino and butanamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The thiazole ring and amide groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-methyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide: A similar compound with a slightly different substitution pattern.

    2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)pentanamide: A homologous compound with an extended carbon chain.

Uniqueness

The uniqueness of 2-Amino-N,3-dimethyl-N-((S)-1-(thiazol-2-yl)ethyl)butanamide lies in its specific substitution pattern and the presence of the thiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C11H19N3OS/c1-7(2)9(12)11(15)14(4)8(3)10-13-5-6-16-10/h5-9H,12H2,1-4H3

InChI Key

JFWUQFSBTOCEMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=NC=CS1)N

Origin of Product

United States

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